molecular formula C9H5ClN2O3 B086692 Quinoline, 3-chloro-4-nitro-, 1-oxide CAS No. 14100-52-8

Quinoline, 3-chloro-4-nitro-, 1-oxide

Cat. No. B086692
CAS RN: 14100-52-8
M. Wt: 224.6 g/mol
InChI Key: KCTRRJGEGCNDPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Quinoline, 3-chloro-4-nitro-, 1-oxide is a chemical compound that belongs to the quinoline family. It is a yellowish powder that is used in various scientific research applications. The compound is synthesized using different methods, and its mechanism of action is well known.

Mechanism Of Action

The mechanism of action of Quinoline, 3-chloro-4-nitro-, 1-oxide is well known. The compound inhibits the growth of cancer cells by inducing apoptosis. The compound also inhibits the growth of malaria parasites by interfering with the heme detoxification pathway. Additionally, the compound inhibits the growth of tuberculosis bacteria by interfering with the mycobacterial respiration.

Biochemical And Physiological Effects

Quinoline, 3-chloro-4-nitro-, 1-oxide has various biochemical and physiological effects. The compound has been shown to induce apoptosis in cancer cells, which leads to the death of the cells. The compound also inhibits the growth of malaria parasites by interfering with the heme detoxification pathway. Additionally, the compound inhibits the growth of tuberculosis bacteria by interfering with the mycobacterial respiration.

Advantages And Limitations For Lab Experiments

Quinoline, 3-chloro-4-nitro-, 1-oxide has various advantages and limitations for lab experiments. One of the advantages is that the compound is readily available, and its synthesis method is well known. Additionally, the compound has a well-known mechanism of action, which makes it useful in various scientific research applications. One of the limitations is that the compound is toxic, and caution should be taken when handling it. Additionally, the compound is not very soluble in water, which makes it difficult to use in aqueous solutions.

Future Directions

There are various future directions for Quinoline, 3-chloro-4-nitro-, 1-oxide. One of the directions is the development of new drugs for the treatment of various diseases such as cancer, malaria, and tuberculosis. Additionally, the compound can be used in the development of new diagnostic tools for the detection of these diseases. Another direction is the synthesis of new quinoline derivatives, which have various scientific research applications.
Conclusion
Quinoline, 3-chloro-4-nitro-, 1-oxide is a chemical compound that has various scientific research applications. The compound is synthesized using various methods, and its mechanism of action is well known. The compound has various biochemical and physiological effects, and it has advantages and limitations for lab experiments. Additionally, there are various future directions for the compound, which include the development of new drugs and the synthesis of new quinoline derivatives.

Synthesis Methods

Quinoline, 3-chloro-4-nitro-, 1-oxide is synthesized using various methods. One of the methods involves the reaction of 3-chloro-4-nitroaniline with chloroacetic acid and phosphorus oxychloride. The reaction produces 3-chloro-4-nitroquinoline-1-oxide as the final product. Another method involves the reaction of 3-chloro-4-nitroaniline with nitric acid and sulfuric acid. The reaction produces 3-chloro-4-nitroquinoline-1-oxide as the final product.

Scientific Research Applications

Quinoline, 3-chloro-4-nitro-, 1-oxide is used in various scientific research applications. One of the applications is in the field of pharmacology, where the compound is used as a reference standard for the analysis of quinoline derivatives. The compound is also used in the development of new drugs for the treatment of various diseases such as cancer, malaria, and tuberculosis. Additionally, the compound is used in the synthesis of other quinoline derivatives, which have various scientific research applications.

properties

CAS RN

14100-52-8

Product Name

Quinoline, 3-chloro-4-nitro-, 1-oxide

Molecular Formula

C9H5ClN2O3

Molecular Weight

224.6 g/mol

IUPAC Name

3-chloro-4-nitro-1-oxidoquinolin-1-ium

InChI

InChI=1S/C9H5ClN2O3/c10-7-5-11(13)8-4-2-1-3-6(8)9(7)12(14)15/h1-5H

InChI Key

KCTRRJGEGCNDPX-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=C(C=[N+]2[O-])Cl)[N+](=O)[O-]

Canonical SMILES

C1=CC=C2C(=C1)C(=C(C=[N+]2[O-])Cl)[N+](=O)[O-]

Other CAS RN

14100-52-8

synonyms

3-CHLORO-4-NITROQUINOLINE-1-OXIDE

Origin of Product

United States

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